4-chloro-2-(1H-1,2,3-triazol-1-yl)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(triazol-1-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-6-1-2-8(13)7(5-6)12-4-3-10-11-12/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAIDQWVHMOMLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=CN=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Noteworthy 1,2,3 Triazole Scaffold in Modern Chemistry
The 1,2,3-triazole ring system is a cornerstone of contemporary organic and medicinal chemistry. This five-membered heterocycle, containing three nitrogen atoms, is lauded for its chemical stability, synthetic accessibility, and remarkable ability to engage in various biological interactions.
Key Attributes of the 1,2,3-Triazole Scaffold:
| Property | Description | Significance in Medicinal Chemistry |
| Synthetic Accessibility | Readily synthesized via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). | Allows for the efficient and modular construction of diverse molecular libraries for high-throughput screening. |
| Chemical Stability | Resistant to metabolic degradation, including enzymatic hydrolysis, oxidation, and reduction. | Enhances the pharmacokinetic profile of drug candidates, leading to improved in vivo stability and bioavailability. |
| Polarity and Solubility | The presence of three nitrogen atoms imparts a significant dipole moment, enhancing water solubility. | Improves the aqueous solubility of parent compounds, a crucial factor for drug formulation and administration. |
| Hydrogen Bonding Capability | The nitrogen atoms can act as hydrogen bond acceptors, and the C-H bond of the triazole ring can act as a weak hydrogen bond donor. | Facilitates strong and specific interactions with biological targets such as enzymes and receptors. |
| Bioisosterism | Can act as a bioisostere for other functional groups, notably the amide bond. | Enables the replacement of metabolically labile amide bonds to improve drug-like properties without compromising biological activity. |
The versatility of the 1,2,3-triazole moiety has led to its incorporation into a wide array of pharmacologically active agents, including those with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.
Strategic Placement of Phenolic and Halogenated Moieties
The design of bioactive compounds often involves the strategic incorporation of specific functional groups to modulate their physicochemical and pharmacological properties. In 4-chloro-2-(1H-1,2,3-triazol-1-yl)phenol, the phenolic and chloro substituents play pivotal roles.
The phenolic hydroxyl group is a common feature in many natural products and synthetic drugs. Its ability to act as both a hydrogen bond donor and acceptor allows for critical interactions with biological macromolecules. Furthermore, the acidic nature of the phenolic proton can be crucial for binding to active sites of enzymes or receptors.
The inclusion of a halogen atom , in this case, chlorine, is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of a molecule. Halogenation can influence a compound's:
Lipophilicity: Affecting its ability to cross cell membranes.
Metabolic Stability: Blocking sites of metabolic oxidation.
Binding Affinity: Through the formation of halogen bonds, a type of non-covalent interaction with biological targets.
The specific placement of the chloro and hydroxyl groups on the phenyl ring of this compound is critical for directing its interactions and defining its biological activity profile.
Research Trajectories for 4 Chloro 2 1h 1,2,3 Triazol 1 Yl Phenol and Its Derivatives
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches
The CuAAC, a cornerstone of "click chemistry," is the most efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov This methodology is particularly well-suited for the synthesis of this compound, which can be envisioned to be formed from a substituted phenol (B47542) precursor bearing either an azide or an alkyne functionality.
Regioselective 1,4-Disubstituted 1,2,3-Triazole Formation from Substituted Phenol Precursors
The CuAAC reaction facilitates the exclusive formation of the 1,4-disubstituted regioisomer of the 1,2,3-triazole ring. In the context of synthesizing phenolic triazoles, this involves the reaction of a phenol derivative containing an azide group with a terminal alkyne, or conversely, a phenol derivative with a terminal alkyne group reacting with an organic azide. For the synthesis of this compound, a plausible and efficient route involves the cycloaddition of 2-azido-4-chlorophenol with a suitable C2-synthon for the unsubstituted triazole ring, such as acetylene or a protected acetylene derivative.
Table 1: Examples of Regioselective CuAAC Synthesis of Phenolic 1,2,3-Triazoles
| Phenolic Precursor | Alkyne/Azide Partner | Catalyst System | Solvent | Yield (%) | Reference |
| 2-Azidophenol | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 95 | N/A |
| 4-Methoxyphenol (propargylated) | Benzyl Azide | CuI | DMF | 92 | N/A |
| 2-Azido-4-methylphenol | Ethynylbenzene | [Cu(PPh₃)₃Br] | Toluene | 88 | N/A |
Optimization of Catalyst Systems and Reaction Conditions
The efficiency of the CuAAC reaction is highly dependent on the catalyst system and reaction conditions. A variety of copper(I) sources can be employed, with the in situ reduction of copper(II) salts like copper(II) sulfate (CuSO₄) by a reducing agent such as sodium ascorbate being one of the most common and convenient methods. wikipedia.orgnih.gov This system generates the active Cu(I) species in the reaction mixture, avoiding the need to handle potentially unstable Cu(I) salts.
Other effective copper(I) sources include copper(I) iodide (CuI) and copper(I) bromide (CuBr). The choice of solvent also plays a crucial role, with mixtures of water and organic solvents like t-butanol, DMSO, or THF being widely used to ensure the solubility of both the organic substrates and the copper catalyst. nih.govresearchgate.net
Ligands can be used to stabilize the copper(I) catalyst, prevent its disproportionation, and accelerate the reaction. Tris-(benzyltriazolylmethyl)amine (TBTA) is a well-known ligand that enhances the efficiency of the CuAAC reaction. tdl.org The optimization of reaction parameters such as temperature, catalyst loading, and concentration of reactants is crucial for achieving high yields and minimizing reaction times. nih.govjenabioscience.comresearchgate.net
Table 2: Optimization of CuAAC Reaction Conditions for Phenolic Triazole Synthesis
| Copper Source (mol%) | Reducing Agent | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuSO₄ (5) | Sodium Ascorbate | None | H₂O/t-BuOH (1:1) | RT | 12 | 85 |
| CuI (2) | None | None | DMF | 80 | 6 | 90 |
| CuSO₄ (1) | Sodium Ascorbate | TBTA (1) | DMSO/H₂O (3:1) | RT | 4 | 98 |
| Cu(OAc)₂ (10) | Sodium Ascorbate | None | Acetonitrile | 60 | 8 | 78 |
Aqueous Medium Synthesis Strategies for 1H-1,2,3-Triazole Analogs
Performing organic reactions in aqueous media is a key aspect of green chemistry. The CuAAC reaction is particularly amenable to aqueous conditions, which is advantageous for the synthesis of biologically relevant molecules. nih.gov The use of water as a solvent is not only environmentally benign but can also accelerate the reaction rate in some cases.
For the synthesis of phenolic 1,2,3-triazoles, aqueous or aqueous-organic solvent systems are highly effective. nih.gov The solubility of the phenolic precursors can be enhanced in aqueous mixtures, and the copper catalysts often exhibit excellent activity in these media. The development of water-soluble ligands and catalyst systems has further expanded the scope of CuAAC in water. These strategies allow for simpler work-up procedures, as the product can often be isolated by simple filtration or extraction.
Alternative Synthetic Pathways for 1,2,3-Triazole Derivatives
While CuAAC is the dominant method, other synthetic strategies have been developed for the construction of 1,2,3-triazole rings, offering alternative approaches that may be advantageous in specific contexts.
Exploration of Multi-component Reaction Modalities
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules. conicet.gov.ar Several MCRs have been developed for the synthesis of 1,2,3-triazoles.
One such approach involves the in situ generation of the azide, which then participates in a cycloaddition reaction. For example, a one-pot reaction of an organic halide, sodium azide, and a terminal alkyne, catalyzed by copper nanoparticles on activated carbon in water, can directly yield the corresponding 1,2,3-triazole. conicet.gov.ar This strategy avoids the isolation of potentially hazardous organic azides. Such a methodology could be adapted for the synthesis of this compound by starting with 2-bromo-4-chlorophenol, sodium azide, and an acetylene source.
Application of Other Metal-Catalyzed (e.g., Pd) or Metal-Free Methodologies
Besides copper, other transition metals have been shown to catalyze the formation of 1,2,3-triazoles. Palladium-catalyzed reactions, for instance, have been developed for the synthesis of N-aryl-1,2,3-triazoles. nih.gov These methods often involve the coupling of an aryl halide or boronic acid with a pre-formed triazole ring or the direct arylation of the triazole C-H bond. nih.govacs.org A palladium-catalyzed one-pot synthesis of 4-aryl-1H-1,2,3-triazoles has been reported from anti-3-aryl-2,3-dibromopropanoic acids and sodium azide. organic-chemistry.org
In recent years, there has been a growing interest in the development of metal-free synthetic methods for 1,2,3-triazoles to avoid potential metal contamination in the final products. These methods often rely on the use of highly activated alkynes or azides, or employ organocatalysts to promote the cycloaddition. While generally less efficient and regioselective than their metal-catalyzed counterparts, metal-free approaches offer a valuable alternative, particularly in the synthesis of compounds for biological applications where metal toxicity is a concern.
Derivatization Strategies for the Phenol and Triazole Moieties
Derivatization of the parent compound is a key strategy for developing analogues with diverse functionalities. Modifications on the phenolic hydroxyl group and the triazole ring can significantly impact the molecule's chemical and biological characteristics.
A primary approach to derivatization involves the introduction of various functional groups onto the phenol or triazole components.
Sulfamoylation: The phenolic hydroxyl group is a common site for derivatization. One such modification is sulfamoylation, the addition of a sulfamoyl group (-SO₂NH₂). This transformation is often achieved by reacting the phenol with sulfamoyl chloride. In the synthesis of related steroid sulfatase inhibitors, 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives were successfully sulfamoylated. nih.govacs.org The reaction typically involves the use of various bases like triethylamine, sodium hydride, or 4-(dimethylamino)pyridine. researchgate.net However, research has shown that solvents such as N,N-dimethylacetamide or 1-methyl-2-pyrrolidone can accelerate the reaction, sometimes even without the need for a base. researchgate.net
Phenoxymethyl Introduction: The triazole ring can also be functionalized. For instance, phenoxymethyl groups can be introduced. The synthesis of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives has been reported as a strategy for developing novel xanthine oxidase inhibitors. nih.govresearchgate.net This typically involves the alkylation of a triazole precursor. For example, methyl 1,2,4-triazole-3-carboxylate can be treated with diphenoxymethane to yield a 1-(phenoxymethyl)-1,2,4-triazole-3-carboxylate intermediate, which can then be further modified. mdpi.com
Aryl/Alkyl Group Introduction: The introduction of other aryl or alkyl groups is another common derivatization strategy. Aryl groups are functional groups derived from an aromatic ring, such as a phenyl or naphthyl group. wikipedia.orgyoutube.com Cross-coupling reactions, like the Suzuki-Miyaura reaction, are powerful tools for this purpose. This reaction can be used in the final steps of a synthetic sequence to attach various substituted aryl groups to the core structure. For example, a bromo-substituted triazole-phenol analogue can be coupled with different arylboronic acids in the presence of a palladium catalyst to yield a library of diverse compounds. nih.gov
Table 1: Examples of Derivatization Reactions on Triazole-Phenol Scaffolds
| Derivatization Strategy | Reagents and Conditions | Functional Group Introduced | Reference |
| Sulfamoylation | Sulfamoyl chloride, base (e.g., NaH) or specific solvents (e.g., DMA) | -OSO₂NH₂ | researchgate.net |
| Phenoxymethylation | Diphenoxymethane, followed by ammonolysis | -CH₂OPh | mdpi.com |
| Arylation | Arylboronic acids, Pd(OAc)₂, K₂CO₃ (Suzuki-Miyaura Coupling) | Aryl group (e.g., substituted phenyl) | nih.gov |
The synthesis of complex analogues of this compound rarely occurs in a single step. Instead, it relies on multi-step, sequential reaction schemes involving the careful transformation of various intermediates.
A representative multi-step synthesis for creating a library of 1H-1,2,3-triazole analogues begins with the modification of a starting phenol. nih.gov A typical sequence is as follows:
Mitsunobu Reaction: An initial reaction can attach a side chain to the phenolic oxygen. For example, reacting a substituted phenol with (S)-(-) ethyl lactate using diisopropylazodicarboxylate (DIAD) introduces a chiral propoxy ethyl ester group. nih.gov
Reduction: The ester group on the side chain is then reduced to a primary alcohol using a reducing agent like diisobutylaluminium hydride (DIBAL-H). nih.gov
Activation of Hydroxyl Group: The resulting hydroxyl group is converted into a better leaving group, for instance, by tosylation with tosyl chloride. nih.gov
Azide Formation: The tosylated intermediate is then treated with sodium azide (NaN₃) to introduce the azide functionality, a key precursor for the triazole ring. nih.gov
1,3-Dipolar Cycloaddition (Click Chemistry): The azide intermediate undergoes a Huisgen 1,3-dipolar cycloaddition with an alkyne. This "click" reaction, often catalyzed by copper(I), efficiently forms the 1,2,3-triazole ring. nih.govnih.govnih.gov This is a highly versatile step allowing for the introduction of various substituents on the triazole ring depending on the alkyne used.
Final Derivatization (e.g., Cross-Coupling): If the structure contains a suitable handle, such as a bromine atom, a final derivatization can be performed. A Suzuki-Miyaura cross-coupling reaction with various boronic acids can then be employed to introduce a wide range of aryl substituents, generating a library of final compounds. nih.gov
Another common sequential approach involves forming the triazole-phenol core first, followed by derivatization of the phenol. For instance, an appropriately substituted aniline can be converted to an azide using tert-butyl nitrite and azidotrimethylsilane. nih.govacs.org This azide is then reacted in a one-pot cycloaddition with an ethynyl-phenol derivative to form the 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol core. The final step is the derivatization of the phenolic hydroxyl group, for example, through sulfamoylation as previously described. nih.govacs.org
Table 2: Illustrative Sequential Synthesis of a Triazole Analogue
| Step | Reaction Type | Key Reagents | Intermediate Formed | Reference |
| 1 | Mitsunobu Reaction | (S)-(-) ethyl lactate, DIAD | Ester-containing ether | nih.gov |
| 2 | Reduction | DIBAL-H | Alcohol intermediate | nih.gov |
| 3 | Tosylation | TsCl | Tosylated intermediate | nih.gov |
| 4 | Azidation | NaN₃ | Azide intermediate | nih.gov |
| 5 | 1,3-Dipolar Cycloaddition | Substituted alkyne, CuI | Triazole intermediate | nih.gov |
| 6 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(OAc)₂ | Final arylated product | nih.gov |
Isolation and Purification Techniques for Synthesized Compounds
Following synthesis, the target compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, reagents, and by-products. A combination of techniques is typically employed to achieve high purity.
Extraction and Washing: The crude reaction mixture is often first subjected to liquid-liquid extraction. For instance, the mixture can be diluted with water and extracted with an organic solvent like ethyl ether. nih.gov The organic layer is then washed with water or brine to remove water-soluble impurities.
Crystallization/Precipitation: Crystallization is a powerful purification technique for solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. For triazole compounds, precipitation can be induced by adjusting the pH. For example, a basic aqueous solution of the triazole salt can be neutralized with acid, causing the purified triazole to precipitate out of the solution. google.com The resulting solid is then collected by filtration.
Filtration and Drying: Solid products, whether obtained from precipitation or crystallization, are isolated by filtration, commonly under vacuum. mdpi.com The collected solid is then washed with a cold solvent to remove any residual impurities and subsequently dried, often in an oven or under vacuum, to remove all traces of solvent. mdpi.comgoogle.com
Chromatography: For compounds that are difficult to purify by crystallization, or to achieve very high purity, column chromatography is the method of choice. The crude mixture is loaded onto a stationary phase (e.g., silica gel) and eluted with a mobile phase (a single solvent or a mixture of solvents). The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.
Distillation: For liquid products or intermediates, distillation can be an effective purification method. Techniques like steam distillation or azeotropic distillation can be particularly useful for separating phenols from impurities. ijrar.org However, distillation of triazoles can be hazardous and must be performed with caution. google.com
Advanced Techniques: Other methods like treatment with activated charcoal can be used to remove colored impurities from solutions before crystallization. google.com For industrial-scale purification of phenols, more advanced methods such as emulsion liquid membrane (ELM) processes may be employed. nih.gov
The choice of purification techniques depends on the physical properties of the synthesized compound (solid, liquid, stability), the nature of the impurities, and the required level of purity. Often, a combination of these methods is necessary to obtain the final product in a highly pure form suitable for further analysis and testing.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the molecular framework.
Proton (¹H) NMR spectroscopy is instrumental in confirming the specific arrangement of protons within the this compound scaffold. The chemical shift (δ) of each proton is dictated by its local electronic environment, while spin-spin coupling provides information about adjacent protons.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on both the triazole and the phenol rings. The protons on the triazole ring typically appear as two distinct signals in the downfield region of the spectrum. The regioselectivity of the synthesis, confirming the attachment at the N-1 position of the triazole ring, is supported by the distinct chemical shifts and coupling patterns of these heterocyclic protons.
The three protons on the substituted phenol ring are expected to exhibit a complex splitting pattern due to their coupling relationships. Typically, these aromatic protons resonate in the range of δ 6.5–8.0 ppm. The hydroxyl (-OH) proton is expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on analyses of structurally similar compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Triazole H-4 | 7.8 - 8.2 | d (doublet) | 1.0 - 1.5 |
| Triazole H-5 | 8.2 - 8.6 | d (doublet) | 1.0 - 1.5 |
| Phenol H-3 | 7.6 - 7.9 | d (doublet) | 2.0 - 2.5 |
| Phenol H-5 | 7.2 - 7.5 | dd (doublet of doublets) | 8.5 - 9.0, 2.0 - 2.5 |
| Phenol H-6 | 7.0 - 7.3 | d (doublet) | 8.5 - 9.0 |
| Phenol OH | 9.5 - 11.0 | s (singlet, broad) | N/A |
Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of the molecule. Each non-equivalent carbon atom produces a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.
For this compound, eight distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum, corresponding to the eight unique carbon atoms in the molecule. The carbons of the phenol ring typically resonate between 115 and 160 ppm, with the carbon bearing the hydroxyl group (C-1) appearing most downfield. The carbon attached to the chlorine atom (C-4) also shows a characteristic shift. The two carbons of the 1,2,3-triazole ring are expected in the range of 120-140 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on analyses of structurally similar compounds. nih.govrsc.org
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Phenol C-1 (C-OH) | 150 - 155 |
| Phenol C-2 (C-Triazole) | 125 - 130 |
| Phenol C-3 | 130 - 135 |
| Phenol C-4 (C-Cl) | 128 - 133 |
| Phenol C-5 | 120 - 125 |
| Phenol C-6 | 118 - 123 |
| Triazole C-4 | 133 - 138 |
| Triazole C-5 | 120 - 125 |
For the analysis of fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is an exceptionally powerful tool. researchgate.net The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity. Furthermore, the chemical shift range for ¹⁹F is significantly wider than for ¹H, which minimizes signal overlap even in complex molecules. nih.gov
¹⁹F NMR spectra provide direct information about the electronic environment of the fluorine atoms. rsc.org The presence of fluorine-carbon (J-C,F) and fluorine-proton (J-H,F) coupling constants can be invaluable for confirming structural assignments. nih.govrsc.org This technique is crucial for verifying the position and number of fluorine substituents on either the phenol or an aryl-substituted triazole ring. nih.gov
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. ufl.edu
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. A prominent broad band in the region of 3400–3200 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening indicative of hydrogen bonding. Aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹. ias.ac.in
Stretching vibrations of the C=C bonds within the aromatic and triazole rings are expected to appear in the 1600–1450 cm⁻¹ region. vscht.cz A strong absorption corresponding to the C-O stretching of the phenol is anticipated around 1250 cm⁻¹. The C-Cl stretching vibration gives rise to a strong band in the fingerprint region, typically between 800 and 600 cm⁻¹. okstate.edu
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenol O-H | Stretching | 3400 - 3200 | Strong, Broad |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Aromatic C=C | Ring Stretching | 1610 - 1580, 1500 - 1450 | Medium to Strong |
| Phenol C-O | Stretching | 1260 - 1230 | Strong |
| Aryl C-Cl | Stretching | 800 - 600 | Strong |
High-Resolution Mass Spectrometry (HRMS/ESI-MS) for Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI-MS), is essential for determining the precise molecular weight and elemental composition of a compound. nih.gov This technique provides an exact mass measurement, allowing for the unambiguous determination of the molecular formula.
For this compound (C₈H₆ClN₃O), the expected monoisotopic mass is 195.0199 Da. uni.lu A key feature in the mass spectrum will be the isotopic pattern of the molecular ion ([M]⁺) or protonated molecule ([M+H]⁺). Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, two peaks will be observed, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, which is a definitive signature for a monochlorinated compound. mdpi.com
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the parent ion. For 1,2,3-triazole derivatives, a characteristic fragmentation pathway involves the loss of a neutral nitrogen molecule (N₂, 28 Da). rsc.org Other observed fragmentations can provide further structural confirmation by identifying stable fragment ions resulting from the cleavage of the phenol or triazole rings.
Table 4: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M]⁺ | C₈H₆³⁵ClN₃O | 195.0199 |
| [M+2]⁺ | C₈H₆³⁷ClN₃O | 197.0170 |
| [M+H]⁺ | C₈H₇³⁵ClN₃O | 196.0272 |
| [M+H+2]⁺ | C₈H₇³⁷ClN₃O | 198.0243 |
| [M-N₂]⁺ | C₈H₆³⁵ClNO | 167.0138 |
Correlation of Experimental Spectroscopic Data with Theoretical Predictions
To further validate the structural assignment, experimental spectroscopic data can be correlated with theoretical predictions from quantum chemical calculations. Density Functional Theory (DFT) is a powerful computational method used to calculate the optimized molecular geometry and predict various spectroscopic properties, including NMR chemical shifts and IR vibrational frequencies. researchgate.netbohrium.com
By employing a suitable basis set (e.g., B3LYP/6-311G**), theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with the experimental values. A strong linear correlation between the calculated and observed shifts provides high confidence in the structural assignment. researchgate.net
Similarly, theoretical vibrational frequencies can be computed and compared with the experimental IR spectrum. nih.gov While calculated frequencies are often systematically higher than experimental ones, applying a scaling factor can lead to excellent agreement, aiding in the precise assignment of complex vibrational modes in the fingerprint region. researchgate.net This synergy between experimental measurement and theoretical calculation provides a robust and comprehensive approach to structural characterization.
Emerging Research Directions and Future Perspectives for 4 Chloro 2 1h 1,2,3 Triazol 1 Yl Phenol
Exploration of Novel and Sustainable Synthetic Pathways for Enhanced Efficiency and Scalability
The synthesis of 1,2,3-triazole derivatives has been significantly advanced by the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. unimi.itnih.gov Future research will likely focus on developing more sustainable and efficient synthetic routes for 4-chloro-2-(1H-1,2,3-triazol-1-yl)phenol. Key areas of exploration include the use of biodegradable and non-toxic solvents, such as Cyrene™, to replace conventional hazardous solvents like DMF and DMSO. unimi.itresearchgate.net These green chemistry approaches not only minimize environmental impact but also simplify product isolation through methods like precipitation in water, thereby reducing the need for energy-intensive purification techniques like column chromatography. unimi.itresearchgate.net
| Synthetic Approach | Key Features | Potential Advantages | References |
| Green Solvents (e.g., Cyrene™) | Use of biodegradable and non-toxic solvents. | Reduced environmental impact, simplified product isolation, lower operational costs. | unimi.itresearchgate.net |
| Multicomponent Reactions | Simultaneous reaction of multiple starting materials in a single vessel. | Increased efficiency, reduced waste, shorter reaction times. | pnrjournal.comorganic-chemistry.org |
| Heterogeneous Catalysis | Use of recyclable catalysts. | Improved sustainability, cost-effectiveness. | organic-chemistry.org |
Application of Advanced Computational Approaches for Predictive Design and Lead Optimization
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery. For this compound, advanced computational approaches can be employed for the predictive design of novel analogs with enhanced biological activity and optimized pharmacokinetic properties. Techniques such as molecular docking can be utilized to predict the binding affinity and interaction patterns of the compound and its derivatives with various biological targets. nih.govrsc.orgekb.eg
Quantum chemical calculations can provide insights into the electronic properties and reactivity of the molecule, guiding the design of more potent and selective compounds. researchgate.net Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) studies conducted in silico can help in the early identification of potential liabilities, thereby streamlining the drug development process. pnrjournal.com The integration of these computational methods allows for a more rational and targeted approach to lead optimization, reducing the time and cost associated with traditional trial-and-error methods.
In-depth Unraveling of Complex Biological Interactions at the Molecular Level
While preliminary studies on related compounds suggest a range of biological activities for the 1,2,3-triazole scaffold, a detailed understanding of the molecular interactions of this compound is crucial for elucidating its mechanism of action. biosynth.comnih.gov Future research should focus on identifying the specific biological targets of this compound and characterizing the nature of their interactions at the atomic level.
Techniques such as X-ray crystallography and NMR spectroscopy can provide high-resolution structural information about the compound bound to its target protein. This information is invaluable for understanding the key molecular recognition events and for the rational design of second-generation compounds with improved affinity and specificity. Furthermore, various biochemical and cellular assays can be employed to probe the functional consequences of these interactions and to validate the compound's biological activity.
Synergistic Integration of Synthetic Chemistry, Computational Modeling, and Biological Investigation in Drug Discovery Pipelines
The future of drug discovery lies in the seamless integration of multiple scientific disciplines. For this compound, a synergistic approach that combines synthetic chemistry, computational modeling, and biological investigation will be essential for realizing its full therapeutic potential. nih.gov This integrated pipeline allows for a continuous feedback loop where computational predictions guide synthetic efforts, and the biological evaluation of newly synthesized compounds informs further computational modeling and design iterations.
This multidisciplinary strategy accelerates the discovery process by enabling the rapid identification and optimization of lead compounds. The 1,2,3-triazole ring is a versatile scaffold that lends itself well to such an integrated approach due to its synthetic accessibility and its ability to act as a pharmacophore, a bioisostere, or a linker in drug design. nih.gov By leveraging the strengths of each discipline, researchers can more efficiently navigate the complexities of the drug discovery process and unlock the potential of novel compounds like this compound.
Q & A
Q. What are the established synthetic methodologies for 4-chloro-2-(1H-1,2,3-triazol-1-yl)phenol, and how are reaction conditions optimized?
The primary synthetic route involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring. For example, 4-chloro-2-azidophenol can react with terminal alkynes (e.g., propargyl alcohol derivatives) under catalytic Cu(I) conditions (e.g., CuSO₄·5H₂O with sodium ascorbate). Optimization focuses on:
- Solvent selection : Polar aprotic solvents like DMF or THF enhance reaction rates.
- Temperature : 25–80°C balances yield and side-reaction suppression.
- Catalyst loading : 1–5 mol% Cu(I) ensures efficiency without excessive metal contamination. Post-synthesis, purification via silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H NMR identifies triazole protons (δ 7.8–8.2 ppm, singlet) and phenol OH (δ 9–10 ppm, broad). ¹³C NMR confirms substitution patterns (e.g., C-Cl at ~110 ppm).
- High-resolution mass spectrometry (HRMS) : Validates molecular mass (e.g., [M+H]⁺ at m/z 222.0284 for C₈H₅ClN₃O).
- X-ray crystallography : Resolves bond lengths/angles (e.g., triazole N–N distances ~1.32 Å) using SHELXL refinement .
Q. What are the recommended protocols for purity assessment and purification?
- Purity assessment : Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water gradient, UV detection at 254 nm).
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol/water (70:30).
- Progress monitoring : Thin-layer chromatography (TLC) with UV visualization and LC-MS tracking .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for triazole-containing derivatives?
Discrepancies often stem from assay variability or compound purity . Mitigation strategies include:
- Standardized bioassays : Use identical cell lines (e.g., HEK293) and passage numbers.
- Orthogonal validation : Combine enzymatic inhibition assays (e.g., kinase activity) with cellular viability tests (e.g., MTT assay).
- Structure-activity relationship (SAR) studies : Synthesize analogs with systematic substituent variations (e.g., halogen positioning) to isolate activity trends .
Q. What crystallographic challenges arise in determining the structure of this compound, and how are they resolved?
Challenges include:
- Disordered triazole or chloro groups : Addressed via SHELXL restraints (e.g., DFIX for bond lengths, FLAT for planar triazole geometry).
- Crystal twinning : Detected using PLATON’s Hooft parameter (>0.4 indicates twinning). Refinement with TWIN commands in SHELXL improves accuracy.
- Low-resolution data : Collect synchrotron-derived data (≤0.8 Å resolution) for reliable electron density maps .
Q. How can computational methods complement experimental data in studying the reactivity of this compound?
- Density functional theory (DFT) : Predicts electrophilic sites (e.g., Fukui indices highlight reactive triazole N-atoms).
- Molecular docking : Simulates binding to targets (e.g., cytochrome P450 enzymes) using AutoDock Vina.
- Molecular dynamics (MD) : Assesses solubility by simulating interactions in aqueous vs. lipid bilayers (e.g., GROMACS software) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
